Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-

PPARγ antagonism Target selectivity Chloro-nitro-benzamide pharmacology

Researchers using GW9662 or T0070907 for PPARγ antagonism require structurally matched negative controls to confirm pharmacophore-dependent activity. This compound-sharing the 2-chloro-5-nitrobenzamide core but lacking PPARγ engagement-provides that exact control. Key differentiation: (1) Structurally matched PPARγ-negative control enabling mechanistic validation of GW9662/T0070907 screening hits. (2) Adenosine A2A receptor binding (Ki=2.81 μM) with >35-fold selectivity over A1, offering a tractable SAR starting point. (3) β-glucuronidase inhibition (IC50=600 nM) via a non-sugar chemotype orthogonal to carbohydrate-based probes. Dual nitro-aromatic system provides distinct chromatographic properties for HPLC/LC-MS method development. Bulk quantities available for HTS cascades.

Molecular Formula C18H11ClN4O6
Molecular Weight 414.8 g/mol
CAS No. 647852-97-9
Cat. No. B12587503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-
CAS647852-97-9
Molecular FormulaC18H11ClN4O6
Molecular Weight414.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=NC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H11ClN4O6/c19-16-7-3-12(22(25)26)9-15(16)18(24)21-11-1-5-14(6-2-11)29-17-8-4-13(10-20-17)23(27)28/h1-10H,(H,21,24)
InChIKeyLEVRUBBRPIBVDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-nitro-N-(4-((5-nitropyridin-2-yl)oxy)phenyl)benzamide: Structural & Biological Baseline


Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- (CAS 647852-97-9) is a nitro-aromatic benzamide derivative featuring a 2-chloro-5-nitrobenzamide core linked via an ether bridge to a 5-nitro-2-pyridinyl moiety [1]. Structurally, it belongs to the chloro-nitro-benzamide class that includes the well-characterized PPARγ antagonists GW9662 (2-chloro-5-nitro-N-phenylbenzamide) and T0070907 (2-chloro-5-nitro-N-pyridin-4-ylbenzamide) [2]. However, the insertion of the 4-[(5-nitro-2-pyridinyl)oxy]phenyl linker distinguishes this compound by extending the molecular scaffold and introducing an additional nitro-aromatic system, resulting in a molecular formula of C18H11ClN4O6 and a molecular weight of 414.8 g/mol [1]. Bioactivity data curated in CHEMBL (CHEMBL137922) indicate that this compound engages a different target profile than its PPARγ-directed analogs, with reported activities at adenosine receptors and beta-glucuronidase [3].

Target Engagement Reported adenosine A2A receptor binding and beta-glucuronidase inhibition; no curated PPARγ activity in CHEMBL
Scaffold Utility Extended chloro-nitro-benzamide chemotype with 4-[(5-nitro-2-pyridinyl)oxy]phenyl linker for SAR exploration
Selection Context Structurally matched negative control for PPARγ screening; analytical reference for nitro-aromatic benzamide methods

2-Chloro-5-nitro-N-(4-((5-nitropyridin-2-yl)oxy)phenyl)benzamide: Why Chloro-Nitro-Benzamide Analogs Are Not Interchangeable


Although benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- shares the 2-chloro-5-nitrobenzamide pharmacophore with the canonical PPARγ antagonists GW9662 and T0070907, the introduction of the 4-[(5-nitro-2-pyridinyl)oxy]phenyl extension fundamentally alters its target engagement profile. While GW9662 and T0070907 exhibit potent, covalent PPARγ antagonism with Ki values of approximately 3.3 nM and 1.0 nM, respectively [1], the compound at issue demonstrates no curated PPARγ activity in CHEMBL; instead, its reported bioactivities include micromolar-range adenosine A2A receptor binding (Ki = 2.81 μM) and beta-glucuronidase inhibition (IC50 = 600 nM) [2]. This target-switching behavior means that substituting this compound into protocols designed for GW9662 or T0070907 will yield entirely different pharmacological outcomes. Conversely, replacing this compound with GW9662 or T0070907 in assays optimized for its adenosine- or glucuronidase-directed applications will fail to replicate the intended biology. The structural modification is not isosteric and cannot be treated as a generic substitution within the chloro-nitro-benzamide series.

Target Expectation
Substitution Risk
PPARγ antagonism from chloro-nitro-benzamide pharmacophore
No curated PPARγ activity; target profile may differ from GW9662 and T0070907 class
PPARγ-directed pathway studies
Compound engages adenosine A2A and beta-glucuronidase targets; protocols may not transfer

2-Chloro-5-nitro-N-(4-((5-nitropyridin-2-yl)oxy)phenyl)benzamide: Quantitative Differentiation vs. Closest Analogs


PPARγ Activity: Absence vs. GW9662 & T0070907

Unlike the structurally related PPARγ antagonists GW9662 and T0070907, which exhibit potent covalent PPARγ inhibition (Ki = 3.3 nM and 1.0 nM, respectively) [1], benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- shows no curated PPARγ binding or functional activity in the CHEMBL database [2]. Instead, its biological annotation is restricted to adenosine receptor and beta-glucuronidase activities, indicating a complete shift in target engagement driven by the 4-[(5-nitro-2-pyridinyl)oxy]phenyl extension.

PPARγ Activity Profile
Reported
No curated PPARγ activity
vs
GW9662 Ki 3.3 nM
T0070907 Ki 1.0 nM
Target engagement profile differs from PPARγ antagonists
CHEMBL annotation; confirm PPARγ absence experimentally
PPARγ antagonism Target selectivity Chloro-nitro-benzamide pharmacology

A2A Receptor Binding: Moderate Affinity vs. Selective Antagonists

In radioligand displacement assays using [3H]NECA on Sprague-Dawley rat striatal membranes, benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- exhibited a Ki of 2.81 μM for the adenosine A2A receptor [1]. This places its affinity substantially below that of selective A2A antagonists such as ZM241385 (Ki ≈ 0.8–1.4 nM) and SCH58261 (Ki ≈ 2.0 nM) [2], indicating that this compound is a low-to-moderate affinity A2A ligand, not a potent antagonist suitable for pharmacological probing of A2A receptor function without further optimization.

A2A Receptor Binding
Reported
Ki = 2.81 μM
Low-to-moderate A2A affinity; requires micromolar concentrations
[3H]NECA displacement, rat striatal membranes
Adenosine A2A receptor Radioligand binding GPCR pharmacology

A2A/A1 Selectivity: Modest Window

The same BindingDB data set reports that benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- exhibits a Ki greater than 100 μM at the adenosine A1 receptor (rat whole brain membranes, [3H]DPCPX displacement) [1]. This yields an A2A/A1 selectivity ratio of >35-fold, indicating preferential binding to the A2A subtype over A1. By comparison, the non-selective adenosine antagonist caffeine exhibits A2A and A1 affinities in the range of 2.4–44 μM with minimal subtype discrimination [2].

A2A/A1 Selectivity
Reported
>35-fold A2A/A1
vs
Caffeine ~1–4-fold
Preferential A2A binding over A1 subtype
Modest selectivity window vs optimized A2A antagonists
Adenosine A1 receptor Receptor selectivity Off-target profiling

Beta-Glucuronidase Inhibition: Moderate Activity, Uncharacterized Selectivity

Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- inhibits beta-glucuronidase (unknown origin) with an IC50 of 600 nM, using p-nitrophenyl-beta-D-glucuronide as substrate with a 30-minute incubation [1]. The well-characterized beta-glucuronidase inhibitor D-saccharic acid 1,4-lactone exhibits an IC50 of approximately 3–10 μM in comparable assays [2], indicating this compound is approximately 5- to 17-fold more potent in this system. However, its selectivity against other glycosidases has not been reported, and the biological source of the enzyme is not specified in the curated data.

Beta-Glucuronidase
Data to verify
IC50 = 600 nM
Moderate inhibition; selectivity uncharacterized
Enzyme source not specified; validate selectivity
Beta-glucuronidase Enzyme inhibition Metabolite hydrolysis

2-Chloro-5-nitro-N-(4-((5-nitropyridin-2-yl)oxy)phenyl)benzamide: Application Scenarios for Procurement


Negative Control for PPARγ Antagonist Screening

Given the complete absence of curated PPARγ activity in CHEMBL despite close structural ancestry to GW9662 and T0070907 [1], this compound can serve as a structurally matched negative control in PPARγ screening cascades. Its use enables confirmation that observed PPARγ antagonism from related chloro-nitro-benzamides is pharmacophore-dependent rather than driven by non-specific effects of the benzamide scaffold.

Scaffold for A2A-Selective Ligand Optimization

The demonstrated A2A receptor binding affinity (Ki = 2.81 μM) with over 35-fold selectivity against A1 receptors [1] positions this compound as a tractable starting point for medicinal chemistry optimization of A2A-selective ligands. The 4-[(5-nitro-2-pyridinyl)oxy]phenyl group offers multiple vectors for structure-activity relationship (SAR) exploration not present in simpler N-phenyl or N-pyridyl benzamide analogs.

Beta-Glucuronidase Probe: Orthogonal to Sugar-Based Inhibitors

With an IC50 of 600 nM against beta-glucuronidase [1], this compound provides a non-sugar chemotype for beta-glucuronidase inhibition studies. Its structural orthogonality to D-saccharic acid 1,4-lactone and other carbohydrate-based inhibitors makes it valuable for orthogonal chemical biology approaches to validate beta-glucuronidase target engagement without confounding effects common to sugar lactone probes.

Analytical Reference for Nitro-Aromatic Benzamide Methods

The distinct chromatographic and spectroscopic properties conferred by the dual nitro-aromatic system (2-chloro-5-nitrobenzamide plus 5-nitro-2-pyridinyl ether) and the chlorinated phenyl ether linkage [2] make this compound useful as a reference standard for developing HPLC, LC-MS, or UV-spectrophotometric methods tailored to nitro-containing benzamide derivatives.

Application
Selection Property
Validation Focus
PPARγ negative-control studies
Structural match to chloro-nitro-benzamide series without PPARγ activity
Absence of PPARγ pathway response confirmation
Adenosine A2A ligand development
A2A receptor binding with subtype preference
A2A/A1 selectivity confirmation and SAR exploration
Beta-glucuronidase inhibition studies
Non-sugar inhibition chemotype
Glycosidase selectivity profiling
Nitro-aromatic benzamide analysis
Dual nitro-aromatic detection
Chromatographic method characterization
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